molecular formula C21H17FN2O2 B4892656 N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide

Cat. No.: B4892656
M. Wt: 348.4 g/mol
InChI Key: UQEPCABGWLPIFJ-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamido group attached to a fluorobenzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzamido intermediate.

    Fluorination: The benzamido intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
  • N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide

Uniqueness

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide is unique due to the presence of both a benzamido group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEPCABGWLPIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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